molecular formula C10H15NO B13574021 (2-Ethyl-4-methoxyphenyl)methanamine

(2-Ethyl-4-methoxyphenyl)methanamine

Cat. No.: B13574021
M. Wt: 165.23 g/mol
InChI Key: DRROATORCFBYQY-UHFFFAOYSA-N
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Description

(2-Ethyl-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C10H15NO It is a derivative of methanamine, where the phenyl ring is substituted with an ethyl group at the second position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4-methoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-ethyl-4-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the amine from the intermediate imine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

(2-Ethyl-4-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethyl-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but lacks the ethyl group at the second position.

    2-Methoxy-5-(phenylamino)methylphenol: Contains a methoxy group and an amino group but differs in the position of substitution.

Uniqueness

(2-Ethyl-4-methoxyphenyl)methanamine is unique due to the presence of both the ethyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2-ethyl-4-methoxyphenyl)methanamine

InChI

InChI=1S/C10H15NO/c1-3-8-6-10(12-2)5-4-9(8)7-11/h4-6H,3,7,11H2,1-2H3

InChI Key

DRROATORCFBYQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC)CN

Origin of Product

United States

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